molecular formula C20H29NO2S B11508879 Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl-

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl-

Cat. No.: B11508879
M. Wt: 347.5 g/mol
InChI Key: TZDBHFJQNOUUQI-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of adamantane derivatives with sulfonyl chlorides. One common method includes the reaction of amantadine (1-adamantylamine) with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is optimized in a 2:1 ratio in a one-pot reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation in synthesis suggests potential for scaling up due to increased yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The adamantane moiety can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the adamantane core.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, its antiviral activity against the dengue virus is thought to involve inhibition of viral replication through interaction with viral proteins. Molecular docking studies have suggested potential binding sites and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of the adamantane core with a sulfonamide group, which imparts distinct chemical and biological properties. Its potential antiviral activity and applications in materials science further distinguish it from other similar compounds.

Properties

Molecular Formula

C20H29NO2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H29NO2S/c1-14(2)18-3-5-19(6-4-18)24(22,23)21-13-20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,14-17,21H,7-13H2,1-2H3

InChI Key

TZDBHFJQNOUUQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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